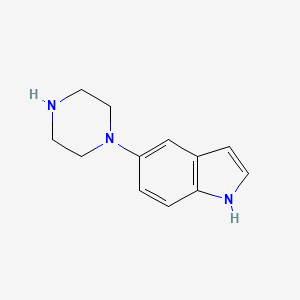

5-(piperazin-1-yl)-1H-indole

Vue d'ensemble

Description

The compound "5-(piperazin-1-yl)-1H-indole" is a structural motif found in various pharmacologically active molecules. It is characterized by the presence of a piperazine ring attached to the 1H-indole system. This moiety is significant due to its interaction with various biological targets, including dopamine D2 receptors, serotonin reuptake sites, and 5-HT receptors, which are implicated in numerous cognitive and psychiatric disorders .

Synthesis Analysis

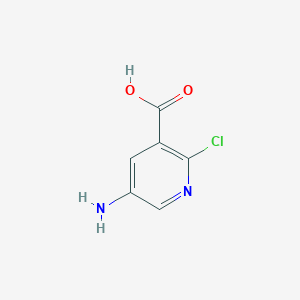

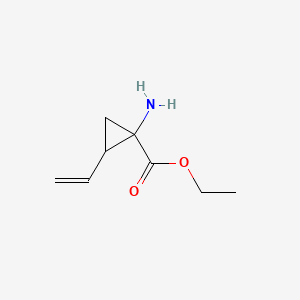

The synthesis of indole derivatives containing the piperazine moiety involves various strategies. For instance, the synthesis of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines includes the formation of the piperazine ring and its subsequent attachment to the indole system . Another approach involves the fluorination of indole-piperazine compounds to improve pharmacokinetic profiles, which includes the introduction of fluorine atoms into the structure . Additionally, the synthesis of N(1)-arylsulfonyl-3-piperazinyl indole derivatives and related compounds has been reported, highlighting the versatility of synthetic methods available for these compounds .

Molecular Structure Analysis

The molecular structure of indole-piperazine derivatives has been studied using various computational methods, including density functional theory (DFT). These studies provide insights into the ground state geometry, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the interaction of these compounds with biological targets . X-ray diffraction studies have also been conducted to determine the crystal structure of specific derivatives, offering a detailed view of their molecular conformation .

Chemical Reactions Analysis

Indole-piperazine compounds can undergo various chemical reactions, including cyclization and halogenation, to yield different indole derivatives. For example, halo-derivatives of piperazine-2,5-diones can be cyclized to form pyrazino[1,2-a]indoles, which can be further modified to yield substituted indoles . These reactions are essential for the diversification of the indole-piperazine scaffold and the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-piperazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly reduce the pKa of the compounds, which in turn affects their basicity, oral absorption, and bioavailability . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for the development of these compounds as therapeutic agents. The pharmacokinetic profiles of these compounds have been evaluated to ensure their suitability for clinical use .

Applications De Recherche Scientifique

1. Application in the Development of 5-HT1A Receptor Inhibitors

- Methods of Application: The compound is synthesized by incorporating a 4-alkyl-1-arylpiperazine scaffold. Two new compounds bearing the 2-MeO-Ph-piperazine moiety were linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .

- Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

2. Application as Potential Antifungal Agents

- Summary of Application: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results or Outcomes: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

3. Application in Cocaine Use Disorder Treatment

- Summary of Application: The compound is being researched for its potential use in the treatment of cocaine use disorder (CUD), a major unmet medical need .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

4. Application as Histamine H3 and Sigma-1 Receptor Antagonists

- Summary of Application: The compound is used in the development of histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties .

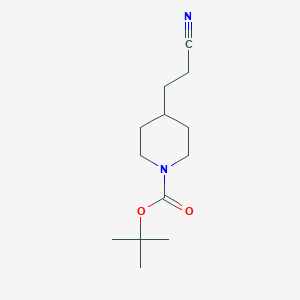

- Methods of Application: The compound is synthesized by incorporating a piperidine moiety as the fundamental part of the molecule .

- Results or Outcomes: The synthesized compounds showed high affinity towards both histamine H3 and sigma-1 receptors .

5. Application as Adenosine A2A Receptor Inverse Agonists

- Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

6. Application as 5-HT7 Receptor Ligands

- Summary of Application: The compound is used in the development of 5-HT7 receptor ligands .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

7. Application as Anticancer Agents

- Summary of Application: The compound is synthesized and evaluated as potential anticancer agents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of this research are not specified in the source .

8. Application as 5-HT7 Receptor Ligands

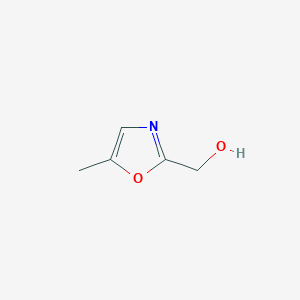

- Summary of Application: A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors .

- Methods of Application: The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .

- Results or Outcomes: The outcomes of this research are not specified in the source .

9. Application as Adenosine A2A Receptor Inverse Agonists

- Summary of Application: The compound is used in the development of adenosine A2A receptor inverse agonists for the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The synthesized compounds showed high binding affinity towards the A2A receptor .

Orientations Futures

Propriétés

IUPAC Name |

5-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILCLREQQTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623244 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(piperazin-1-yl)-1H-indole | |

CAS RN |

184899-15-8 | |

| Record name | 5-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

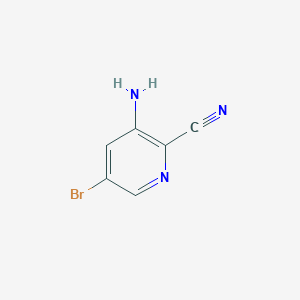

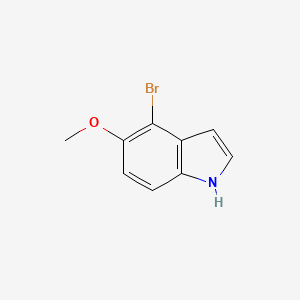

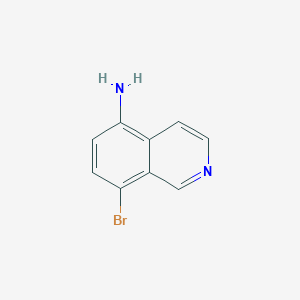

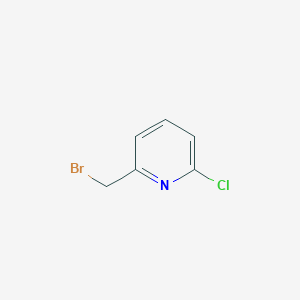

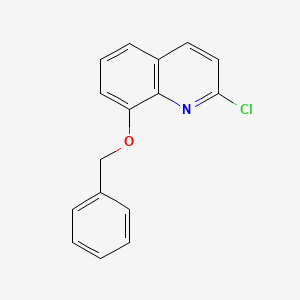

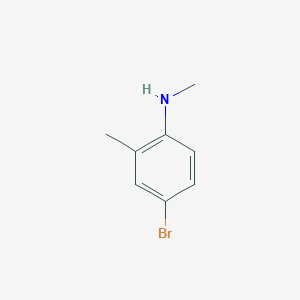

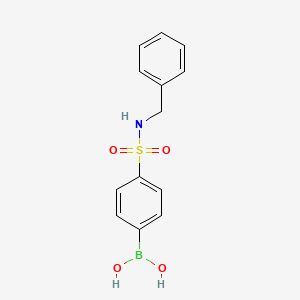

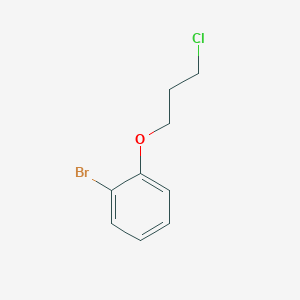

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.